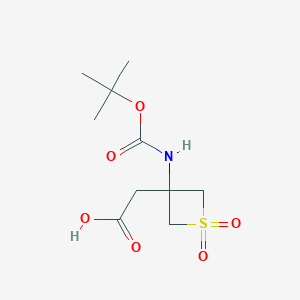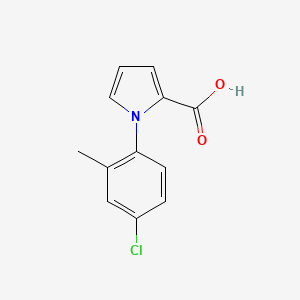![molecular formula C20H20N2O4 B3008257 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1421477-97-5](/img/structure/B3008257.png)
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological properties, such as inhibition of aminopeptidase N and anti-angiogenic activity , as well as antiproliferative activities against various human cancer cell lines .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions . For example, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved with high yields through a sequence of reactions starting from N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide was performed using amination and cyclization of epichlorohydrin, followed by a reaction with N-substituted ethyl carbamate . These methods provide a basis for the potential synthesis of the compound , suggesting that a similar multi-step synthetic approach could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been identified using various spectroscopic techniques, including infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques allow for the assignment of characteristic peaks and the confirmation of the molecular structure of synthesized compounds. The molecular structure analysis is crucial for confirming the identity of the compound and ensuring the purity of the synthesized material.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and high yields. The reactions are carefully designed to proceed under mild conditions, which is advantageous for the synthesis of complex organic molecules . The use of catalysts and phase transfer catalysts, such as tetrabutylammonium bromide, is common to increase the efficiency of the reactions . The chemical reactions are also tailored to protect functional groups and to avoid unwanted side reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their structural features and the presence of functional groups. For instance, the hydroxamic acid-based inhibitor of aminopeptidase N contains a metal-chelating hydroxamate group, which is essential for its inhibitory activity . The presence of such functional groups can influence the solubility, stability, and reactivity of the compound. The physical properties, such as melting point and solubility, are also determined by the overall molecular structure and can be crucial for the compound's biological activity and pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity and Molecular Inhibition
A study by Altıntop et al. (2018) explored the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potential Akt and FAK inhibitors, highlighting their potent anticancer properties against human lung adenocarcinoma and rat glioma cell lines. These compounds were evaluated for their effects on apoptosis, caspase-3 activation, and mitochondrial membrane potential, demonstrating significant cytotoxic effects and potential as orally bioavailable anticancer agents (Altıntop et al., 2018).
Synthesis and Structural Analysis
Gouda et al. (2022) detailed the synthesis and structural analysis of a compound featuring a naphthalen-2-yl structure, focusing on the competition between hydrogen, stacking, and halogen bonding. The study provided insights into noncovalent interactions stabilizing crystal packing, using techniques such as Hirshfeld surface analysis and DFT calculations (Gouda et al., 2022).
Bioactivity and Chemical Properties
Lee et al. (2005) identified N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide as a potent inhibitor of aminopeptidase N, showcasing its anti-angiogenic activity. The compound exhibited potent inhibitory action, suggesting its potential in cancer treatment through the modulation of angiogenesis (Lee et al., 2005).
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c23-18(12-22-16-7-3-4-8-17(16)26-19(22)24)21-13-20(25)10-9-14-5-1-2-6-15(14)11-20/h1-8,25H,9-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUKQKOLVJNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CN3C4=CC=CC=C4OC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylic acid](/img/structure/B3008182.png)



![1-(4-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)ethanone](/img/structure/B3008187.png)

![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B3008191.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)
